

"comparative study of different picrate salts for organic base identification"

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Compound of Interest

Compound Name: Sodium picrate

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A Comparative Guide to Picrate Salts for the Identification of Organic Bases

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of organic bases are fundamental tasks in chemical research and drug development. One of the classical and still valuable methods for this purpose is the formation of crystalline derivatives, among which picrate salts hold a prominent place. The reaction of an organic base with picric acid yields a picrate salt, which often possesses a sharp and characteristic melting point, aiding in the identification of the unknown base.^[1] This guide provides a comparative study of different picrate salts, supported by experimental data, to assist researchers in their selection and application for the identification of organic bases.

Physicochemical Properties: A Comparative Overview

The utility of a picrate salt for identification largely depends on its distinct physicochemical properties. A sharp, reproducible melting point is the most critical parameter. Other properties such as color, crystalline form, and solubility also contribute to the characterization process.

Below is a compilation of melting points for picrate derivatives of various organic bases, categorized by the class of the base.

Table 1: Melting Points of Picrate Salts of Common Organic Bases

Organic Base	Class	Melting Point of Picrate Salt (°C)
Aliphatic Amines		
Triethylamine	Tertiary Amine	~175 (decomposes)[2]
Piperidine	Secondary Amine	151[3]
Aromatic Amines		
Aniline	Primary Amine	165-168
p-Toluidine	Primary Amine	178-180
4-Fluoroaniline	Primary Amine	175-177[4]
m-Phenylenediamine	Diamine	222-224
β-Naphthylamine	Primary Amine	194-196
Heterocyclic Bases		
Pyridine	Tertiary Amine	164[3]
α-Picoline	Tertiary Amine	169[3]
β-Picoline	Tertiary Amine	170[3]
γ-Picoline	Tertiary Amine	168[3]
Quinoline	Tertiary Amine	202[3]
Carbazole	Heterocycle	182-184
Alkaloids		
(Data not readily available in a comparative format)		

Table 2: Comparison of Physicochemical Properties of Selected Picrate Salts

Property	Triethylamine Picrate	Potassium Picrate	Ammonium Picrate
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₇	C ₆ H ₂ KN ₃ O ₇	C ₆ H ₆ N ₄ O ₇
Molecular Weight (g/mol)	330.30	267.19[2]	246.14[2]
Appearance	Yellow crystalline solid[2]	Reddish-yellow or green crystalline material[2]	Yellow crystalline solid[2]
Melting Point (°C)	~175 (decomposes)[2]	~310 (decomposes)[2]	~265 (decomposes)[2]
Solubility in Water	Soluble[2]	0.5 g/100 mL at 20°C[2]	1.1 g/100 mL at 20°C[2]
Solubility in Organic Solvents	Soluble in polar organic solvents[2]	Sparingly soluble in ethanol and ether[2]	Slightly soluble in ethanol[2]

Spectroscopic Characterization

Modern spectroscopic techniques provide invaluable information for the structural elucidation of picrate salts, complementing the classical melting point analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of a picrate salt. The spectra of picrate salts exhibit characteristic absorption bands corresponding to the functional groups of both the organic base and the picrate anion.

Key diagnostic bands in the FT-IR spectra of picrate salts include:

- **N-H stretching vibrations:** In the case of primary and secondary amines, the formation of the ammonium salt results in a shift and broadening of the N-H stretching bands, typically observed in the 3100-3250 cm⁻¹ region. For instance, in the FT-IR spectrum of anilinium picrate, these bands are clearly distinguishable.
- **C=N and C=C stretching vibrations:** The aromatic ring vibrations of both the organic base and the picrate anion are observed in the 1400-1650 cm⁻¹ region. Quaternization of pyridine,

for example, leads to noticeable changes in this region of the spectrum.[5]

- NO₂ stretching vibrations: The symmetric and asymmetric stretching vibrations of the nitro groups of the picrate anion give rise to strong absorption bands, typically around 1560 cm⁻¹ and 1330 cm⁻¹, respectively.[6]
- C-O stretching vibration: The C-O stretching of the phenolate group in the picrate anion is observed around 1260-1270 cm⁻¹. [7]

A comparative analysis of the FT-IR spectra of different picrate salts can reveal subtle structural differences and the nature of the interaction between the cation and the anion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the picrate salt. The intense yellow color of picrate salts is due to the absorption of light in the visible region by the picrate anion.[8]

The UV-Vis spectra of picrate salts typically show strong absorption bands characteristic of the picrate anion, often with some shifts depending on the nature of the organic base and the solvent. For example, the UV-Vis spectrum of anilinium picrate shows characteristic absorptions for the picrate moiety.[9] The formation of charge-transfer complexes between the electron-deficient picrate anion and electron-rich aromatic bases can also be studied using UV-Vis spectroscopy.

Experimental Protocols

General Procedure for the Preparation of Picrate Derivatives

This protocol outlines a general method for the preparation of picrate derivatives of organic bases for identification purposes.[10]

Materials:

- Organic base (unknown or to be characterized)
- Picric acid

- Absolute ethanol
- Test tubes
- Water bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Melting point apparatus

Procedure:

- Dissolve approximately 0.2 g of the organic base in a minimal amount of absolute ethanol in a test tube.
- In a separate test tube, prepare a saturated solution of picric acid in absolute ethanol.
- Add the saturated picric acid solution dropwise to the solution of the organic base with gentle swirling. The formation of a yellow precipitate indicates the formation of the picrate salt.
- Gently warm the mixture in a water bath for 5-10 minutes to ensure complete reaction.^[10]
- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
- Collect the crystalline product by vacuum filtration and wash it with a small amount of cold absolute ethanol to remove any unreacted starting materials.
- Dry the crystals thoroughly.
- Determine the melting point of the dried picrate derivative and compare it with literature values for identification.

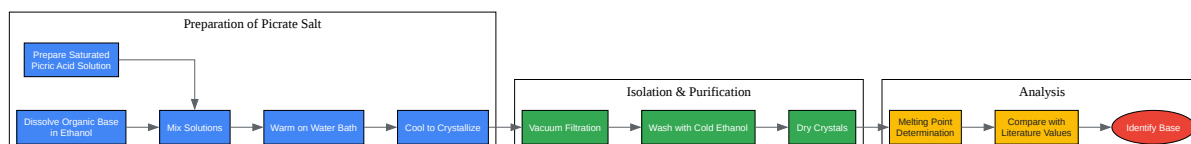
Recrystallization of Picrate Salts

For purification and to obtain crystals suitable for sharp melting point determination, recrystallization is often necessary. Ethanol is a commonly used solvent for the recrystallization of picrate salts.^[10]

Procedure:

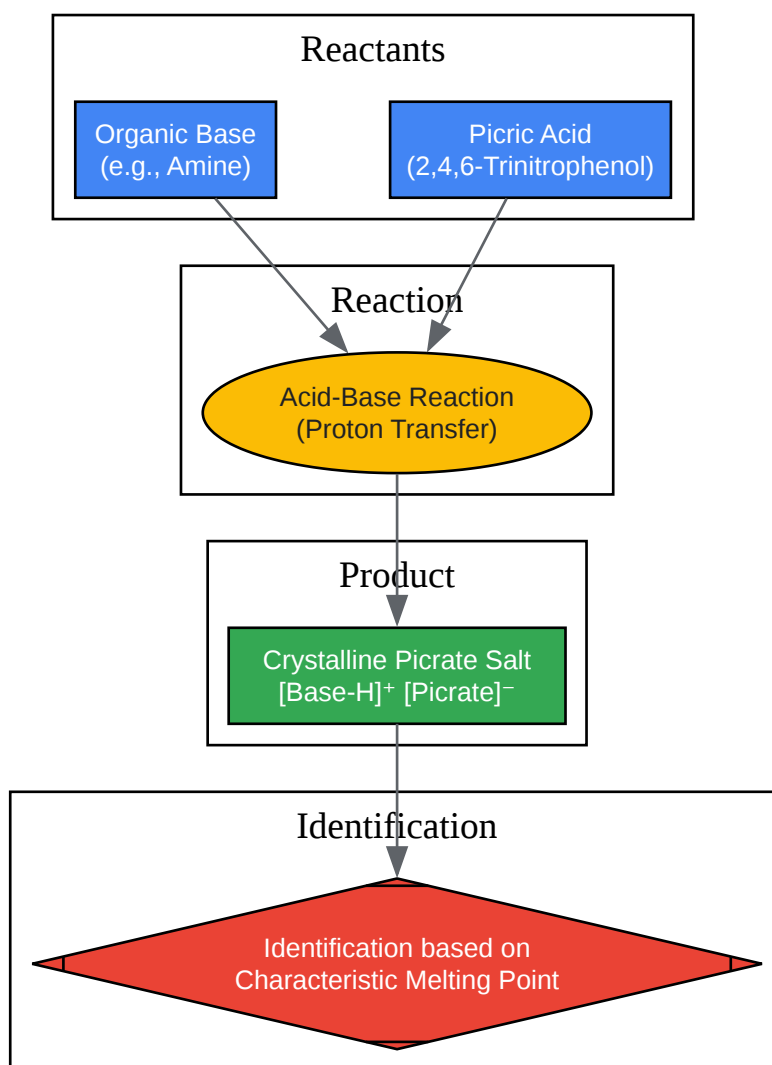
- Dissolve the crude picrate salt in a minimum amount of boiling absolute ethanol.
- If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to form well-defined crystals.
- Cool the flask in an ice bath to complete the crystallization process.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualizations



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Caption: Experimental workflow for the preparation and identification of an organic base via its picrate salt derivative.



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Caption: Logical relationship illustrating the formation of a picrate salt for organic base identification.

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